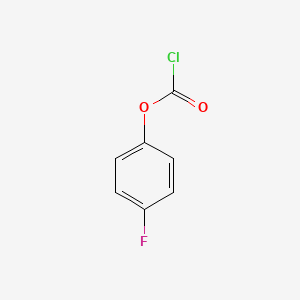

4-Fluorophenyl chloroformate

Vue d'ensemble

Description

4-Fluorophenyl chloroformate is an organic compound with the molecular formula C7H4ClFO2. It is a colorless to light yellow liquid that is used as a reagent in organic synthesis. This compound is known for its role in the formation of various chloroformates, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Fluorophenyl chloroformate can be synthesized through the reaction of 4-fluorophenol with phosgene. The reaction typically occurs under anhydrous conditions and in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluorophenol+Phosgene→4-Fluorophenyl chloroformate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluorophenyl chloroformate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, carbamates, and thiolates.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorophenol and carbon dioxide.

Reduction: It can be reduced to 4-fluorophenol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Alcohols: Reacts under mild conditions to form esters.

Amines: Reacts to form carbamates, often in the presence of a base.

Thiols: Forms thiolates under basic conditions.

Major Products Formed

Esters: Formed from the reaction with alcohols.

Carbamates: Formed from the reaction with amines.

Thiolates: Formed from the reaction with thiols.

Applications De Recherche Scientifique

4-Fluorophenyl chloroformate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:

Organic Synthesis: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Bioconjugation: Employed in the modification of peptides and proteins for bioconjugation studies.

Material Science: Utilized in the preparation of functionalized materials for various applications.

Mécanisme D'action

The mechanism of action of 4-fluorophenyl chloroformate involves its role as an electrophilic reagent. It reacts with nucleophiles through an SN2 mechanism, where the chlorine atom is displaced by the nucleophile. This reaction leads to the formation of various chloroformates, which can further undergo additional chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl chloroformate: Similar structure but lacks the fluorine atom.

Methyl chloroformate: Contains a methyl group instead of a phenyl group.

Ethyl chloroformate: Contains an ethyl group instead of a phenyl group.

Uniqueness

4-Fluorophenyl chloroformate is unique due to the presence of the fluorine atom, which imparts different electronic properties compared to its non-fluorinated counterparts. This fluorine atom can influence the reactivity and stability of the compound, making it a valuable reagent in specific synthetic applications .

Activité Biologique

4-Fluorophenyl chloroformate (FPCF) is an important reagent in organic synthesis, particularly valued for its ability to introduce the 4-fluorophenyl group into various organic molecules. This compound has garnered attention not only for its synthetic utility but also for its potential biological activities, which are critical in medicinal chemistry and drug development.

Chemical Structure and Properties

The structure of this compound consists of a para-fluorinated phenyl group attached to a carbonyl chloride functional group (-COCl). The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent. This structural feature facilitates nucleophilic substitutions, which are fundamental in forming esters and other derivatives in organic synthesis .

Antimicrobial and Antiparasitic Properties

Research has indicated that compounds with fluorinated groups can exhibit enhanced biological activity against various pathogens. For instance, studies have shown that fluorinated phenyl derivatives can possess significant antimicrobial properties, which may extend to parasitic infections. The introduction of a fluorine atom can modify the pharmacodynamics and toxicity profiles of drug candidates, making them more effective against organisms such as Plasmodium falciparum, the causative agent of malaria .

Mechanistic Insights

The mechanism of action for FPCF and its derivatives often involves dual pathways: bimolecular addition-elimination and unimolecular ionization. These mechanisms are influenced by the solvent environment, which affects nucleophilicity and ionizing power. For example, research involving 4-fluorophenyl chlorothionoformate has shown that solvolysis rates vary significantly across different solvent mixtures, indicating a complex interplay between solvent effects and reaction pathways .

Study on Solvolysis

A detailed study investigated the solvolysis of 4-fluorophenyl chlorothionoformate in various binary aqueous organic mixtures. The findings revealed that specific rates of solvolysis were influenced by solvent composition, leading to deviations from expected reaction kinetics. This study highlighted the importance of solvent effects in determining the reactivity and biological activity of fluorinated compounds .

Antimalarial Activity

In efforts to develop new antimalarial therapies, fluorinated compounds have been screened for their activity against P. falciparum. The incorporation of fluorine into drug scaffolds has been shown to enhance both aqueous solubility and metabolic stability while maintaining or improving antiparasitic efficacy. Such modifications are crucial for optimizing lead compounds in drug development pipelines .

Table 1: Comparison of Biological Activities

Propriétés

IUPAC Name |

(4-fluorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBGPEACXKBQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369811 | |

| Record name | 4-Fluorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38377-38-7 | |

| Record name | 4-Fluorophenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38377-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.